molecular formula C17H13N3 B7518197 4-(Benzylamino)-3-quinolinecarbonitrile

4-(Benzylamino)-3-quinolinecarbonitrile

Cat. No. B7518197
M. Wt: 259.30 g/mol
InChI Key: QVHMRDSCPNTVLS-UHFFFAOYSA-N
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Description

4-(Benzylamino)-3-quinolinecarbonitrile, also known as BQC, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. BQC is a quinoline derivative that possesses a nitrile functional group and a benzylamino substituent at the 4-position of the quinoline ring. This compound has shown promising results in the field of medicinal chemistry, drug discovery, and biochemistry due to its unique chemical structure and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-3-quinolinecarbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for the survival and proliferation of cancer cells and malaria parasites. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. This compound has also been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme that is essential for pyrimidine biosynthesis in malaria parasites.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In malaria parasites, this compound has been shown to inhibit the growth and development of the parasite, leading to parasite death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(Benzylamino)-3-quinolinecarbonitrile in lab experiments is its potent and selective activity against cancer cells and malaria parasites. This compound has also been shown to exhibit low toxicity against normal cells and tissues, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer and study in vivo.

Future Directions

There are several potential future directions for the study of 4-(Benzylamino)-3-quinolinecarbonitrile. One direction is the further optimization of its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of its potential use in combination with other anticancer or antimalarial agents to enhance its therapeutic efficacy. Additionally, the study of this compound in animal models and clinical trials will be necessary to determine its safety and efficacy as a therapeutic agent for cancer and malaria.

Synthesis Methods

The synthesis of 4-(Benzylamino)-3-quinolinecarbonitrile can be achieved through a variety of methods, including the reaction of 4-chloro-3-cyanobenzaldehyde with benzylamine in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chloro-3-cyanobenzaldehyde with benzylamine in the presence of a palladium catalyst and a base such as triethylamine. Both methods result in the formation of this compound with high yields and purity.

Scientific Research Applications

4-(Benzylamino)-3-quinolinecarbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against a variety of cancer cell lines. This compound has also been studied for its potential use as an antimalarial agent, as it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria.

properties

IUPAC Name

4-(benzylamino)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c18-10-14-12-19-16-9-5-4-8-15(16)17(14)20-11-13-6-2-1-3-7-13/h1-9,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHMRDSCPNTVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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